Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-
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Overview
Description
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- is a synthetic nucleoside analog. It is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. The addition of the 5-iodo group and the 5’-O-[(1,1-dimethylethyl)diphenylsilyl] group modifies its chemical properties, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- typically involves multiple steps. The starting material is usually uridine, which undergoes deoxygenation at the 2’ position to form 2’-deoxyuridine. This intermediate is then protected at the 5’ position with a [(1,1-dimethylethyl)diphenylsilyl] group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The 5-iodo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Deprotection: The [(1,1-dimethylethyl)diphenylsilyl] group can be removed under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.
Scientific Research Applications
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and modifications.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- involves its incorporation into nucleic acids. The presence of the 5-iodo group can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The silyl protecting group can also influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Uridine, 2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-4’-C-ethynyl-2’,2’-difluoro-: This compound has additional modifications at the 3’ and 4’ positions, making it useful in different research contexts.
Uridine, 2’-amino-2’-deoxy-4’-C-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-5-methyl-3’,5’-bis-O-(phenylmethyl)-: This compound is used in antiviral research due to its ability to inhibit viral replication.
Uniqueness
The uniqueness of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- lies in its specific modifications, which confer unique chemical properties and biological activities. The 5-iodo group and the silyl protecting group make it particularly useful in nucleic acid research and pharmaceutical development .
Properties
Molecular Formula |
C25H31IN2O5Si |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C25H31IN2O5Si/c1-25(2,3)34(17-10-6-4-7-11-17,18-12-8-5-9-13-18)32-16-21-20(29)14-22(33-21)28-15-19(26)23(30)27-24(28)31/h4-13,19-22,29H,14-16H2,1-3H3,(H,27,30,31)/t19?,20-,21+,22+/m0/s1 |
InChI Key |
LXUXWEIIYULGRT-XVQIHIMPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4CC(C(=O)NC4=O)I)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4CC(C(=O)NC4=O)I)O |
Origin of Product |
United States |
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